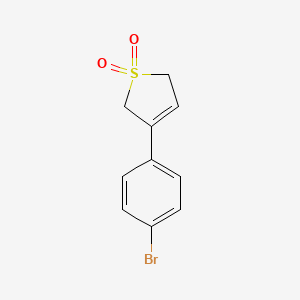![molecular formula C15H13Br2NO2S B15097577 1,4-Dibromo-2-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B15097577.png)
1,4-Dibromo-2-[(2-methylindolinyl)sulfonyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-2-[(2-methylindolinyl)sulfonyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two bromine atoms and a sulfonyl group attached to a benzene ring, along with a 2-methylindolinyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2-[(2-methylindolinyl)sulfonyl]benzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Sulfonylation: The sulfonyl group can be introduced by reacting the dibromobenzene intermediate with a sulfonyl chloride derivative in the presence of a base such as pyridine.
Indolinyl Substitution:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dibromo-2-[(2-methylindolinyl)sulfonyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
1,4-Dibromo-2-[(2-methylindolinyl)sulfonyl]benzene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Dibromo-2-[(2-methylindolinyl)sulfonyl]benzene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibromobenzene: A simpler compound with only two bromine atoms attached to the benzene ring.
2-Methylindoline: A compound with a similar indolinyl structure but lacking the bromine and sulfonyl groups.
1,4-Dibromo-2-methylbenzene: A compound with two bromine atoms and a methyl group attached to the benzene ring.
Uniqueness
1,4-Dibromo-2-[(2-methylindolinyl)sulfonyl]benzene is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both bromine atoms and the sulfonyl group allows for diverse chemical reactivity, while the 2-methylindolinyl group provides additional structural complexity and potential biological activity.
Propiedades
Fórmula molecular |
C15H13Br2NO2S |
|---|---|
Peso molecular |
431.1 g/mol |
Nombre IUPAC |
1-(2,5-dibromophenyl)sulfonyl-2-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C15H13Br2NO2S/c1-10-8-11-4-2-3-5-14(11)18(10)21(19,20)15-9-12(16)6-7-13(15)17/h2-7,9-10H,8H2,1H3 |
Clave InChI |
IFZURSLYERYBOZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide](/img/structure/B15097495.png)

![N-(3-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15097522.png)

![3-chloro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B15097532.png)
![(3Z)-5-bromo-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15097534.png)
![1-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]-3-(furan-2-ylmethyl)urea](/img/structure/B15097545.png)
![N-(4-butylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15097546.png)
![3-(3,4-dimethoxyphenyl)-12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B15097552.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15097556.png)
![2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15097559.png)
![ethyl 4,5-dimethyl-2-[(3-{4-[(E)-2-phenylethenyl]piperazin-1-yl}quinoxalin-2-yl)amino]thiophene-3-carboxylate](/img/structure/B15097560.png)
![4-ethoxy-N-[(2Z)-3-(4-ethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15097568.png)
![N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B15097575.png)
